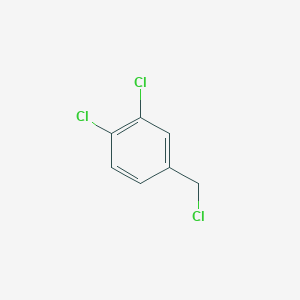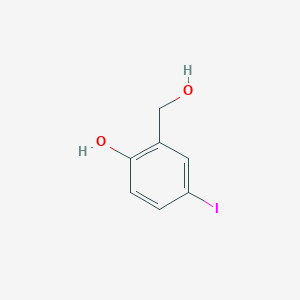![molecular formula C23H28N2O4S2 B086460 10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate CAS No. 1057-84-7](/img/structure/B86460.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate, also known as Methylene Blue (MB), is a synthetic organic compound used extensively in scientific research. MB is a cationic thiazine dye that has been used for over a century as a biological stain, and it has also found applications in a variety of other fields, including photodynamic therapy, as a redox indicator, and as a mitochondrial electron transport chain inhibitor. In
Mécanisme D'action
MB is a redox-active compound that can accept and donate electrons. It has been shown to have a number of targets within cells, including the mitochondrial electron transport chain, which is responsible for generating ATP. MB can inhibit the electron transport chain by accepting electrons from complex IV, which leads to a decrease in ATP production. Additionally, MB has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects:
MB has a number of biochemical and physiological effects that make it a useful research tool. It has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. MB has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Additionally, MB has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MB has a number of advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to work with. However, MB does have some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in some applications. Additionally, MB can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for MB research. One area of interest is the use of MB in cancer therapy. MB has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. Additional research is needed to determine the optimal dosing and administration of MB for cancer therapy. Another area of interest is the use of MB in the treatment of neurodegenerative diseases. MB has been shown to have neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy of MB in these applications. Finally, there is interest in the development of novel MB derivatives that may have improved properties for use in research and therapy.
Méthodes De Synthèse
MB is synthesized through the reaction of N,N-dimethylaniline and sulfur under controlled conditions. The resulting product is then oxidized with ferric chloride to produce MB. The reaction is typically carried out in an aqueous solution, and the yield of MB can be increased by adding a reducing agent such as ascorbic acid.
Applications De Recherche Scientifique
MB has been extensively used in scientific research due to its unique properties. It has been used as a biological stain for microscopy, where it can be used to visualize cells and tissues. MB has also been used as a redox indicator in analytical chemistry, where it can be used to determine the presence of reducing agents. Additionally, MB has been used as an inhibitor of the mitochondrial electron transport chain, which has found applications in cancer therapy.
Propriétés
Numéro CAS |
1057-84-7 |
|---|---|
Nom du produit |
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
Formule moléculaire |
C23H28N2O4S2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2S2.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
RWHQUYWVERCNEK-BTJKTKAUSA-N |
SMILES isomérique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
Autres numéros CAS |
1057-84-7 |
Synonymes |
10-[3-(dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



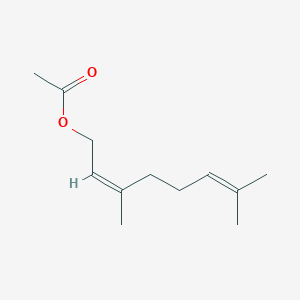
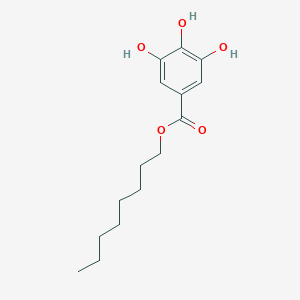
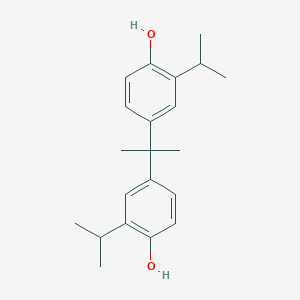




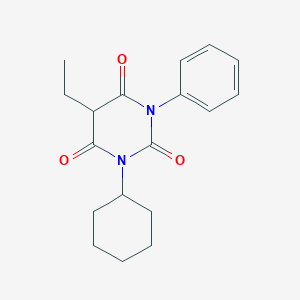
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)



